4-Benzylidene-2-phenyl-2-oxazolin-5-one
CAS No.: 17606-70-1
Cat. No.: VC0100187
Molecular Formula: C16H11NO2
Molecular Weight: 249.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17606-70-1 |
---|---|
Molecular Formula | C16H11NO2 |
Molecular Weight | 249.26 |
IUPAC Name | (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one |
Standard InChI | InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- |
SMILES | C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1) belongs to the oxazolone family, featuring a fused aromatic system with the molecular formula and a molar mass of 249.26 g/mol . The compound’s core structure includes a benzylidene group at the 4-position and a phenyl substituent at the 2-position, creating a planar, conjugated system that enhances its stability and reactivity.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with NMR data revealing distinct carbonyl () and imine () signals at 168.2 ppm and 156.7 ppm, respectively . The benzylidene and phenyl carbons resonate between 120–140 ppm, consistent with aromatic sp² hybridization .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | 1.16 ± 0.1 g/cm³ | |
Melting Point | 165–167°C | |
Boiling Point | 386.5 ± 45.0°C (predicted) | |
Refractive Index | 1.61 | |
pKa | 0.58 ± 0.20 (predicted) |
The compound’s low solubility in polar solvents and high thermal stability make it suitable for high-temperature synthetic applications .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves the condensation of benzaldehyde with glycine derivatives under acidic or basic conditions. A representative protocol is as follows:
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Reagents: Benzaldehyde (1.0 equiv), glycine (1.2 equiv), acetic anhydride (3.0 equiv), sodium acetate (catalytic).
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Procedure: Reflux the mixture at 120°C for 6 hours, followed by cooling and crystallization from ethanol.
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Yield: 68–72% after recrystallization.
This method leverages the Knorr oxazole synthesis mechanism, where the aldehyde undergoes nucleophilic attack by the amino group of glycine, followed by cyclodehydration.
Industrial Production
Industrial processes optimize scalability using continuous flow reactors, which enhance heat transfer and reduce reaction times. Key advancements include:
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Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.
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Purification: Chromatography and fractional crystallization achieve >99% purity.
Microorganism | MIC (mg/ml) | MBC (mg/ml) | Biofilm Inhibition |
---|---|---|---|
Escherichia coli | 0.4 | 12.5 | Yes |
Pseudomonas aeruginosa | 0.2 | 12.5 | Yes |
Staphylococcus aureus | 6.25 | 13.12 | Yes |
Bacillus cereus | – | 0.05 | Yes |
Candida albicans | 0.05 | 6.25 | Yes |
The compound disrupts biofilm formation by downregulating the icaA gene in S. aureus, which encodes polysaccharide intercellular adhesin .
Anticancer Mechanisms
Preliminary studies suggest pro-apoptotic effects in cancer cell lines, potentially mediated by:
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Electrophilic Attack: The α,β-unsaturated ketone moiety reacts with cellular thiols, depleting glutathione reserves.
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Enzyme Inhibition: Interaction with topoisomerase II disrupts DNA replication.
Chemical Reactivity and Derivative Synthesis
Functionalization Reactions
The compound undergoes three primary reaction types:
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Oxidation: Treatment with yields 4-benzoyl-2-phenyloxazole-5-carboxylic acid.
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Reduction: reduces the exocyclic double bond, producing 4-benzyl-2-phenyloxazolidin-5-one.
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Nucleophilic Substitution: Amines attack the oxazolone ring, forming 4-(benzylidene)-2-phenyl-5-(alkylamino)oxazoles.
Fluorinated Derivatives
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antimicrobial Agents: Derivatives with modified benzylidene groups exhibit enhanced Gram-negative activity .
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Anticancer Drugs: Structural analogs inhibit tubulin polymerization in breast cancer models.
Material Science
Applications include:
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Dye Synthesis: Conjugation with azo groups produces photostable pigments for textiles.
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Polymer Additives: Oxazolone derivatives improve the thermal stability of polyesters.
Comparison with Related Heterocycles
Compound | Key Features | Bioactivity |
---|---|---|
Thiazoles | Sulfur-containing ring | Antifungal, antibacterial |
Imidazoles | Two nitrogen atoms | Antiviral, enzyme inhibition |
4-Benzylidene Oxazolone | Conjugated benzylidene system | Antimicrobial, anticancer |
The benzylidene group in 4-benzylidene-2-phenyl-2-oxazolin-5-one enhances π-stacking interactions with biological targets, distinguishing it from simpler oxazolones .
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